molecular formula C31H49FN10O6 B10764563 Z-Vrpr-fmk

Z-Vrpr-fmk

Cat. No.: B10764563
M. Wt: 676.8 g/mol
InChI Key: DYQKGOBRZWMAHV-LCXINAFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-VRPR-FMK (trifluoroacetate salt) is a synthetic peptide inhibitor known for its irreversible inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is cell-permeable and is primarily used in research to study the inhibition of MALT1, which plays a crucial role in T cell activation and immune response regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The sequence VRPR is modified with a benzyloxycarbonyl (Z) group at the N-terminus and a fluoromethylketone (FMK) group at the C-terminus. The final product is then converted to its trifluoroacetate salt form for enhanced stability and solubility .

Industrial Production Methods

Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoromethylketone. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound (trifluoroacetate salt) include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .

Major Products

The major products formed from the reactions of this compound (trifluoroacetate salt) include various peptide derivatives and hydrolyzed fragments. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

Z-VRPR-FMK (trifluoroacetate salt) exerts its effects by irreversibly binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of Bcl-10, a substrate of MALT1, leading to reduced activation of the NF-κB signaling pathway. The compound’s cell-permeable nature allows it to effectively inhibit MALT1 activity within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-VRPR-FMK (trifluoroacetate salt) is unique due to its specific inhibition of MALT1, which is distinct from other peptide inhibitors that target caspases. This specificity makes it a valuable tool for studying T cell activation and immune response regulation .

Properties

Molecular Formula

C31H49FN10O6

Molecular Weight

676.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1

InChI Key

DYQKGOBRZWMAHV-LCXINAFSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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